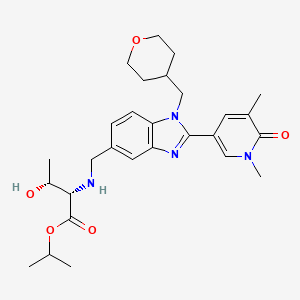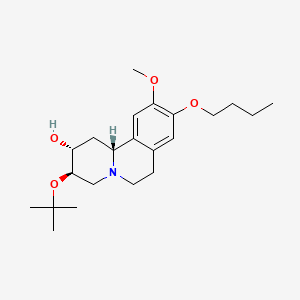
Bromodomain inhibitor-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodomain inhibitor-12 is a small molecule that targets bromodomain-containing proteins, specifically those in the bromodomain and extra-terminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and transcriptional activity. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bromodomain inhibitor-12 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of thienotriazolodiazepine scaffolds, which are known for their inhibitory activity against bromodomain-containing proteins . The reaction conditions often include the use of organic solvents, such as dichloromethane, and bases like pyridine to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bromodomain inhibitor-12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the inhibitor’s structure, enhancing its binding affinity to bromodomain-containing proteins.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly employed to introduce different functional groups into the inhibitor’s structure
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and binding affinities .
Applications De Recherche Scientifique
Bromodomain inhibitor-12 has a wide range of scientific research applications, including:
Mécanisme D'action
Bromodomain inhibitor-12 exerts its effects by binding to the acetyl-lysine recognition sites on bromodomain-containing proteins, thereby preventing these proteins from interacting with acetylated histones. This disruption of protein-histone interactions leads to changes in chromatin structure and gene expression. The primary molecular targets of this compound are the BET family proteins, including BRD2, BRD3, BRD4, and BRDT . By displacing these proteins from super-enhancer regions, this compound can significantly impact vital pathways in cancerous cells .
Comparaison Avec Des Composés Similaires
OTX015: A thienotriazolodiazepine compound with similar inhibitory activity against BET proteins.
JQ1: A well-known BET inhibitor that has been extensively studied for its anticancer properties.
IACS-16559: A selective inhibitor targeting the bromodomains of CBP and EP300.
Uniqueness of Bromodomain Inhibitor-12: this compound is unique due to its specific binding affinity and selectivity for BET family proteins. Its structure allows for effective disruption of protein-histone interactions, making it a potent inhibitor with significant therapeutic potential .
Propriétés
Formule moléculaire |
C28H38N4O5 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C28H38N4O5/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3/t19-,25+/m1/s1 |
Clé InChI |
IKOVXILCHUDKDH-CLOONOSVSA-N |
SMILES isomérique |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C |
SMILES canonique |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[[6-(benzylamino)-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purin-2-yl]amino]butanoic acid](/img/structure/B12373013.png)






![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)


